molecular formula C11H7ClN2O B13137071 2-Chloro-[3,4'-bipyridine]-4-carbaldehyde

2-Chloro-[3,4'-bipyridine]-4-carbaldehyde

Cat. No.: B13137071
M. Wt: 218.64 g/mol
InChI Key: WWOKTWJULULDIO-UHFFFAOYSA-N
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Description

2-Chloro-[3,4’-bipyridine]-4-carbaldehyde is a heterocyclic organic compound that features a bipyridine structure with a chlorine atom at the 2-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde may involve large-scale coupling reactions using advanced catalytic systems. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-[3,4’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 2-Chloro-[3,4’-bipyridine]-4-carboxylic acid.

    Reduction: 2-Chloro-[3,4’-bipyridine]-4-methanol.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-[3,4’-bipyridine]-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the bipyridine structure allows for coordination with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the chlorine and aldehyde groups.

    4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of coordination compounds and materials.

    2-Chloro-4,4’-bipyridine: Similar to 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde but with the chlorine atom at a different position.

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with enhanced properties .

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

2-chloro-3-pyridin-4-ylpyridine-4-carbaldehyde

InChI

InChI=1S/C11H7ClN2O/c12-11-10(8-1-4-13-5-2-8)9(7-15)3-6-14-11/h1-7H

InChI Key

WWOKTWJULULDIO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=CN=C2Cl)C=O

Origin of Product

United States

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